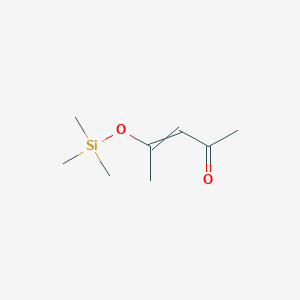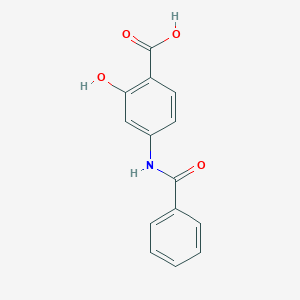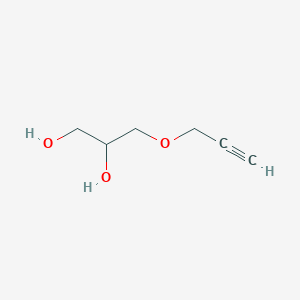
2,3-Dihydroxybutanedioate;tin(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybutanedioate;tin(4+) is a coordination compound where tin(4+) is complexed with 2,3-dihydroxybutanedioate, a derivative of tartaric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) typically involves the reaction of tin(IV) salts with 2,3-dihydroxybutanedioic acid (tartaric acid). The reaction is carried out in an aqueous medium, where the tin(IV) ion coordinates with the hydroxyl and carboxyl groups of the tartaric acid to form the complex. The reaction conditions often include controlled pH and temperature to ensure the stability of the complex .
Industrial Production Methods
Industrial production of 2,3-Dihydroxybutanedioate;tin(4+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxybutanedioate;tin(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert tin(IV) to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligand substitution reactions can occur, where the 2,3-dihydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin complexes, while reduction could produce tin(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
2,3-Dihydroxybutanedioate;tin(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) involves its interaction with molecular targets through coordination chemistry. The tin(IV) ion can form stable complexes with various biomolecules, potentially affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxybutanedioic acid (tartaric acid): A precursor to 2,3-Dihydroxybutanedioate;tin(4+), used in various chemical and biological applications.
Tin(IV) chloride: A common tin(IV) compound used in organic synthesis and industrial processes.
Uniqueness
2,3-Dihydroxybutanedioate;tin(4+) is unique due to its specific coordination environment and the properties imparted by the 2,3-dihydroxybutanedioate ligand. This uniqueness makes it valuable for specialized applications where other tin(IV) compounds or tartaric acid derivatives may not be suitable .
Propriétés
Numéro CAS |
14844-29-2 |
|---|---|
Formule moléculaire |
C4H4O6Sn |
Poids moléculaire |
266.78 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clé InChI |
YXTDAZMTQFUZHK-ZVGUSBNCSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
Key on ui other cas no. |
14844-29-2 |
Description physique |
White solid; [Merck Index] White powder; [Avocado Research MSDS] |
Synonymes |
tin tartrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)









